(3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Description
(3R,4S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-chlorophenyl substituent at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and peptidomimetics. The Boc group enhances solubility and stability during synthetic processes, while the 4-chlorophenyl moiety contributes to lipophilicity and target-binding interactions .
Properties
IUPAC Name |
(3R,4S)-4-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBYJYHHDUOADW-OLZOCXBDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Acid Derivatives
A common approach involves cyclizing precursors derived from L-proline or related amino acids. For example, pyrrolidine-2-carboxylic acid (L-proline) can be functionalized at the 4-position via nucleophilic aromatic substitution. In one protocol, 4-chlorobenzaldehyde undergoes condensation with a proline-derived enamine intermediate under acidic conditions, followed by reduction to yield the pyrrolidine core. Reaction conditions such as solvent polarity and temperature critically influence regioselectivity:
| Condition | Details | Yield |
|---|---|---|
| Solvent | Toluene/acetic acid (3:1) | 72% |
| Temperature | Reflux (110°C) | |
| Catalyst | p-Toluenesulfonic acid (10 mol%) |
This method avoids racemization by maintaining mild acidic conditions, preserving the stereochemical integrity of the starting amino acid.
Multicomponent 1,3-Dipolar Cycloaddition
Recent advances employ 1,3-dipolar cycloadditions to assemble the pyrrolidine ring and introduce substituents simultaneously. A study demonstrated that reacting allylamine, N-methylmaleimide, and 4-chlorobenzaldehyde in toluene at 25°C generates the spiro{pyrrolidine} scaffold with the 4-chlorophenyl group pre-installed. Key advantages include:
-
Diastereoselectivity : >95:5 dr at room temperature.
-
Atom economy : Single-pot formation of two rings and three stereocenters.
The reaction proceeds via iminium formation, azomethine ylide generation, and cycloaddition, with maleimides acting as dipolarophiles.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Protection of the pyrrolidine nitrogen is essential to prevent undesired side reactions during subsequent functionalization.
Boc Protection via Boc Anhydride
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A representative procedure involves:
-
Dissolving the pyrrolidine intermediate in dichloromethane.
-
Adding Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Yield | 85–90% |
This method avoids overprotection and ensures compatibility with acid-sensitive groups.
Catalytic Hydrogenation for Deprotection
In industrial settings, palladium on carbon (Pd/C) catalyzes the removal of benzyl or other temporary protecting groups before Boc installation. For example, hydrogenation of 1-benzyl-4-(4-chlorophenyl)pyrrolidin-4-ol at 25°C under 0.1 MPa H₂ pressure cleaves the benzyl group quantitatively.
Carboxylation at the 3-Position
Introducing the carboxylic acid moiety at the 3-position requires careful oxidation or hydrolysis strategies.
Oxidative Methods
A two-step oxidation protocol converts a hydroxymethyl group to the carboxylic acid:
-
Swern oxidation : Converts alcohol to ketone using oxalyl chloride and dimethyl sulfide.
-
Pinnick oxidation : Oxidizes ketone to carboxylic acid with NaClO₂ and 2-methyl-2-butene.
| Step | Reagents | Yield |
|---|---|---|
| Swern oxidation | Oxalyl chloride, DMSO, CH₂Cl₂ | 78% |
| Pinnick oxidation | NaClO₂, 2-methyl-2-butene, t-BuOH/H₂O | 82% |
Hydrolysis of Nitriles
Alternative routes involve nitrile intermediates, which are hydrolyzed to carboxylic acids under acidic or basic conditions. For instance, treatment of 3-cyano-pyrrolidine with 6M HCl at 80°C for 8 hours achieves full conversion.
Stereochemical Control and Resolution
The (3R,4S) configuration is secured through chiral auxiliaries or enzymatic resolution.
Asymmetric Catalysis
Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed allylic alkylation reactions induce the desired stereochemistry. A reported procedure using (R)-BINAP and Pd(OAc)₂ achieves 92% ee.
Chiral HPLC Resolution
For racemic mixtures, preparative chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10) yield baseline separation.
Industrial-Scale Optimization
Pharmaceutical manufacturers prioritize cost-effective and scalable processes:
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula : C16H20ClNO4
- Molecular Weight : 325.79 g/mol
- CAS Number : 221142-28-5
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a chlorophenyl moiety, which contributes to its reactivity and interaction with biological targets.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly in developing compounds with analgesic and anti-inflammatory properties. Its ability to modify biological pathways makes it a candidate for further optimization in drug design.
- Targeting Specific Receptors : The chlorophenyl group can enhance binding affinity to specific receptors, making it useful in studies aimed at understanding receptor-ligand interactions.
-
Synthetic Chemistry
- Building Block for Complex Molecules : The compound is utilized as a building block in the synthesis of more complex organic molecules, including potential therapeutic agents. Its functional groups allow for further derivatization, which is crucial in creating diverse chemical libraries for screening.
-
Biological Studies
- Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of action of various biological processes, particularly those involving pyrrolidine derivatives. Understanding these mechanisms can lead to insights into disease pathways and potential therapeutic targets.
- In Vitro and In Vivo Studies : It is employed in both in vitro assays and animal models to evaluate pharmacological effects, toxicity, and efficacy of new drug candidates derived from its structure.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis of Pyrrolidine Derivatives | Investigated the synthesis routes for pyrrolidine-based compounds | Demonstrated that (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid could be synthesized efficiently with high yields. |
| Analgesic Activity of Pyrrolidine Compounds | Evaluated the analgesic effects of various pyrrolidine derivatives | Found that derivatives including the studied compound exhibited significant pain relief in animal models compared to control groups. |
| Receptor Binding Studies | Assessed binding affinity to opioid receptors | Showed that modifications on the chlorophenyl group significantly increased binding affinity, suggesting potential for opioid receptor-targeted therapies. |
Mechanism of Action
The mechanism of action of (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is part of a broader class of Boc-protected pyrrolidine-3-carboxylic acids with varying aryl substituents. Key analogs and their properties are summarized below:
Calculated based on fluorine-to-chlorine substitution in the 4-fluoro analog.
*Inferred from analogs with similar structures (e.g., ).
Key Differences and Implications
Bromine (Br) offers greater steric bulk and reactivity for cross-coupling reactions . Electron-Donating Groups (OCH₃): The 3,5-dimethoxyphenyl analog introduces hydrogen-bonding sites and polar surface area, which may improve target affinity in certain biological contexts .
Hazard Profiles: Analogs with 4-fluorophenyl and 2-cyanophenyl substituents share common hazards (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation), suggesting similar safety precautions for the target compound .
Synthetic Utility :
Biological Activity
(3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl moiety, and a carboxylic acid functional group, make it an important subject of study in medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
- Molecular Formula : C₁₆H₂₀ClNO₄
- Molecular Weight : 325.79 g/mol
- CAS Number : 1820583-62-7
The biological activity of (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the Boc group allows for selective reactions while protecting the amine functionality. The chlorophenyl group can engage in various binding interactions, enhancing the compound's efficacy against biological targets. The carboxylic acid moiety may facilitate hydrogen bonding or ionic interactions with target molecules, contributing to its biological effects .
Antiviral Activity
Research has indicated that pyrrolidine derivatives exhibit significant antiviral properties. For instance, compounds structurally similar to (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid have shown antiviral activity against several viruses:
| Compound | Virus Target | Activity |
|---|---|---|
| A-87380 | Neuraminidase Inhibitor | Effective against influenza viruses |
| A-192558 | Tobacco Mosaic Virus | Curative activity of 56.8% at 500 μg/mL |
| Compound 5 | HSV-1 | Highest anti-HSV-1 activity among tested compounds |
These findings suggest that (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid could be explored further for its potential as an antiviral agent .
Anti-inflammatory and Antibacterial Properties
The compound has also been evaluated for its anti-inflammatory and antibacterial activities. Studies have shown that derivatives containing a β-amino acid moiety can inhibit bacterial growth and reduce inflammation markers in vitro. This positions (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid as a candidate for further development in treating bacterial infections and inflammatory diseases .
Case Studies
Recent studies have focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity:
- Study on Neuraminidase Inhibitors : Researchers synthesized various pyrrolidine derivatives to evaluate their effectiveness as neuraminidase inhibitors. The study found that modifications at the phenylene core significantly influenced antiviral potency .
- Antiviral Screening : A series of compounds were screened against tobacco mosaic virus and other viral strains, revealing that certain structural modifications could improve their curative efficacy compared to existing antiviral agents .
Q & A
Q. What are the key synthetic routes for (3R,4S)-1-(tert-butoxycarbonyl)-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step sequences with palladium-catalyzed cross-coupling or cyclization reactions. For example, tert-butoxycarbonyl (Boc) protection is critical for stabilizing the pyrrolidine nitrogen during functionalization. A common approach includes:
- Step 1 : Condensation of 4-chlorophenyl precursors with pyrrolidine intermediates under inert atmospheres (e.g., N₂ or Ar) using palladium acetate and tert-butyl XPhos as ligands .
- Step 2 : Boc-protection of the pyrrolidine nitrogen, followed by carboxylation via hydrolysis of ester intermediates.
Stereochemical control (3R,4S configuration) is achieved using chiral auxiliaries or enantioselective catalysts. For instance, L-cysteine derivatives have been employed to guide stereochemistry in analogous thiazolidine syntheses . Reaction temperature (40–100°C) and solvent polarity (DMF, toluene) significantly impact yield and enantiomeric excess (ee).
Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve the pyrrolidine ring conformation and substituent orientations. The 4-chlorophenyl group shows characteristic aromatic splitting patterns, while Boc-protected nitrogen shifts appear at δ ~1.4 ppm (tert-butyl) .
- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) verify enantiopurity by separating diastereomers .
- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally related piperidine derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₆H₁₉ClNO₄) .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential skin/eye irritation (GHS P332+P313/P337+P313) .
- Waste Disposal : Follow local regulations for halogenated organics. Neutralize acidic byproducts (e.g., HCl from Boc deprotection) before disposal .
- Storage : Store in tightly sealed containers under inert gas (N₂) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can conflicting data on reaction yields in published syntheses be resolved?
Yield discrepancies often arise from:
- Catalyst Loading : Palladium catalyst concentrations (0.5–5 mol%) impact cross-coupling efficiency. Lower loads may require extended reaction times (~24–48 hours) .
- Purification Methods : Silica gel chromatography vs. recrystallization can lead to variable recovery rates. For example, recrystallization from ethyl acetate/hexane improves purity but reduces yield by ~10–15% .
- Scale Effects : Milligram-scale reactions may report higher yields than industrial-scale processes due to heat/mass transfer limitations. Pilot studies should replicate conditions (e.g., microwave-assisted heating for scalability) .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions for biological assays?
- pH Stability : The Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Buffered solutions (pH 6–8) in PBS or HEPES are recommended for in vitro studies .
- Thermal Stability : Decomposition occurs above 150°C. Lyophilization or storage at –20°C in anhydrous DMSO preserves integrity for long-term use .
- Light Sensitivity : Protect from UV exposure to prevent aryl chloride photodegradation .
Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
- Electrophilic Substitution : The electron-withdrawing Cl group directs electrophilic attacks to the meta-position, enabling selective functionalization (e.g., Suzuki-Miyaura coupling for diversifying aryl groups) .
- Biological Activity : The 4-chlorophenyl moiety enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in CNS-targeted drug candidates. Comparative studies with fluorophenyl analogs show ~3-fold higher binding affinity to GABA receptors .
Q. What computational methods validate the stereoelectronic effects of the pyrrolidine ring in catalysis or ligand design?
- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) model the ring puckering and Boc group’s steric effects on transition states. The 3R,4S configuration minimizes torsional strain, stabilizing intermediates in asymmetric catalysis .
- Molecular Dynamics (MD) : Simulations predict solvation effects and ligand-protein binding modes. For example, the carboxylate group forms salt bridges with lysine residues in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
